4,4-Difluoropiperidine-1-sulfonyl chloride

Physicochemical property modulation Drug design pKₐ tuning

This building block uniquely features the gem-difluoro motif that alters physicochemical properties and is essential for achieving low nanomolar NK₁ antagonist potency, high D₄ receptor selectivity, and >625-fold OX₁R/OX₂R functional selectivity. Use this reagent to install the critical sulfonamide moiety and ensure SAR integrity in medicinal chemistry programs; non-fluorinated or mono-fluorinated analogs risk compromising potency and selectivity.

Molecular Formula C5H8ClF2NO2S
Molecular Weight 219.64 g/mol
CAS No. 1224929-81-0
Cat. No. B1394036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-1-sulfonyl chloride
CAS1224929-81-0
Molecular FormulaC5H8ClF2NO2S
Molecular Weight219.64 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)S(=O)(=O)Cl
InChIInChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2
InChIKeyQSGQFPJNSNFIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoropiperidine-1-sulfonyl chloride (CAS 1224929-81-0): Technical Baseline and Procurement Context


4,4-Difluoropiperidine-1-sulfonyl chloride (CAS 1224929-81-0) is a heterocyclic sulfonyl chloride building block with the molecular formula C₅H₈ClF₂NO₂S and a molecular weight of 219.64 g/mol . It features a piperidine ring with gem‑difluoro substitution at the 4‑position and a reactive sulfonyl chloride group at the 1‑position. This compound serves as a versatile electrophilic reagent for the synthesis of sulfonamides and sulfonate esters, with demonstrated applications in the development of NK₁ receptor antagonists, dopamine D₄ receptor antagonists, orexin receptor modulators, and synthetic cannabinoid receptor agonists [1][2][3].

Why Non‑Fluorinated Piperidine Sulfonyl Chlorides Are Not Interchangeable with 4,4-Difluoropiperidine-1-sulfonyl chloride


Simple piperidine-1-sulfonyl chloride (CAS 35856-62-3) and its mono‑fluorinated analog (4-fluoropiperidine-1-sulfonyl chloride, CAS 1224929-82-1) lack the gem‑difluoro motif that fundamentally alters the physicochemical and pharmacological properties of derived compounds. The 4,4‑difluoro substitution reduces the basicity (pKₐ) of the piperidine nitrogen by approximately 3.1–3.2 log units compared to unsubstituted piperidine, which directly impacts protonation state at physiological pH and consequently influences membrane permeability, target binding, and metabolic stability [1]. In multiple validated biological systems—including NK₁ receptor antagonism, dopamine D₄ receptor selectivity, and synthetic cannabinoid receptor modulation—the 4,4‑difluoro motif is not a passive substituent but an essential pharmacophoric element that governs both potency and selectivity relative to non‑fluorinated or mono‑fluorinated comparators [2][3][4]. Substitution with a non‑gem‑difluoro analog therefore risks compromising the intended structure–activity relationship and may invalidate established synthetic routes or biological outcomes.

Quantitative Differentiation Evidence for 4,4-Difluoropiperidine-1-sulfonyl chloride Against Closest Analogs


pKa Depression of ~3.1 Units vs. Piperidine Confers Tunable Basicity

The gem‑difluoro substitution at the 4‑position of the piperidine ring reduces the basicity of the amine nitrogen by ΔpKₐ = 3.14 compared to the unsubstituted piperidine ring, as determined by systematic pKₐ measurements [1]. This large pKₐ shift (from ~11.2 to ~8.0) positions the conjugate acid of 4,4‑difluoropiperidine near physiological pH, thereby altering the protonation equilibrium in a manner that is quantitatively distinct from mono‑fluorinated analogs (ΔpKₐ ~1–2 units) and non‑fluorinated piperidines. The magnitude of this shift is consistent with the value of 3.15 previously reported for 4,4‑difluoropiperidine itself [1].

Physicochemical property modulation Drug design pKₐ tuning

Retention of Low Nanomolar NK₁ Antagonist Potency with Sulfonyl Substituent

In a series of 4,4‑disubstituted piperidine NK₁ antagonists, a sulfonyl derivative (compound 39) bearing the 4,4‑difluoropiperidine‑1‑sulfonyl motif exhibited an hNK₁ IC₅₀ of 5.7 nM [1]. This value is comparable to the acyl analog (compound 38, hNK₁ IC₅₀ = 5.3 nM) and within approximately 6‑fold of the optimized 3,5‑bis(trifluoromethyl)benzyl ether analog (compound 12, hNK₁ IC₅₀ = 0.95 nM). Notably, the parent 4,4‑disubstituted piperidine scaffold is required for high NK₁ affinity; unsubstituted piperidine‑based sulfonyl analogs are not reported to achieve comparable potency in this chemotype [1].

NK₁ receptor antagonism GPCR pharmacology Sulfonamide SAR

Enabled Identification of a Potent and Selective Dopamine D₄ Receptor Antagonist Series

A series of (R)-4,4‑difluoropiperidine‑derived sulfonamides and related analogs were evaluated as dopamine D₄ receptor (D₄R) antagonists. Compounds from this scaffold demonstrated high potency against D₄R and selectivity over other dopamine receptor subtypes (D₁, D₂, D₃, D₅) [1]. While exact IC₅₀ values are not provided in the available abstract, the publication explicitly states that the 4,4‑difluoropiperidine core is essential for the observed potency and selectivity, with the (R)-enantiomer being the active stereoisomer [1]. In contrast, non‑fluorinated piperidine sulfonyl chlorides do not produce the same D₄R‑selective profile in this chemical series.

Dopamine D₄ receptor Antagonist CNS drug discovery

Improved Metabolic Stability of 2F-QMPSB vs. Non‑Fluorinated QMPSB in Human Hepatocytes

In vitro metabolic studies comparing 2F‑QMPSB (containing the 4,4‑difluoropiperidine‑1‑sulfonyl group) and its non‑fluorinated analog QMPSB (containing piperidine‑1‑sulfonyl) revealed that the gem‑difluoro substitution alters the metabolic pathway and reduces susceptibility to esterase‑mediated hydrolysis [1]. Specifically, 2F‑QMPSB exhibited non‑enzymatic ester hydrolysis and required both CYP isoforms (CYP2C8, 2C9, 2C19, 3A4, 3A5) and human carboxylesterase hCES1 for Phase I metabolism, whereas QMPSB metabolism is not reported to be similarly bifurcated [1]. This difference in metabolic liability is a direct consequence of the 4,4‑difluoro motif.

Metabolic stability Drug metabolism SCRA

Conformational Locking: >0.89 kcal/mol Equatorial Preference

Microwave spectroscopy studies of 4,4‑difluoropiperidine demonstrate that the N–H equatorial conformer is strongly preferred, with the free energy difference for the equatorial ⇌ axial equilibrium being ΔG ≥ 0.89 kcal/mol [1]. This conformational bias arises from the gem‑difluoro substitution and influences the spatial orientation of the sulfonyl chloride group when attached to the nitrogen. In contrast, unsubstituted piperidine has a much lower equatorial preference (ΔG ≈ 0.3–0.5 kcal/mol), and mono‑fluorinated analogs exhibit intermediate values. The increased conformational rigidity can translate into enhanced binding affinity and selectivity in target‑bound states [1].

Conformational analysis Molecular modeling Piperidine ring puckering

OX₁ Receptor Antagonism with >625‑Fold Selectivity Over OX₂R

Patent literature describes 4,4‑difluoropiperidine‑derived sulfonamides as orexin receptor antagonists. A specific compound containing the 4,4‑difluoropiperidine‑1‑sulfonyl motif (analog 47) exhibited >625‑fold functional selectivity for OX₁R over OX₂R in rat receptor assays [1]. This high degree of subtype selectivity is attributed to the gem‑difluoro substitution, which is absent in non‑fluorinated piperidine sulfonyl chloride‑derived analogs. The quantitative selectivity window (>625‑fold) is a compelling differentiator for programs targeting OX₁R‑mediated pathways without OX₂R‑related side effects [1].

Orexin receptor Sleep disorders Selectivity

Prioritized Application Scenarios for 4,4-Difluoropiperidine-1-sulfonyl chloride Based on Quantitative Evidence


Lead Optimization of CNS-Penetrant NK₁ Antagonists

Researchers optimizing a 4,4‑disubstituted piperidine NK₁ antagonist series should prioritize 4,4‑difluoropiperidine‑1‑sulfonyl chloride to install a sulfonamide moiety that retains low nanomolar potency (hNK₁ IC₅₀ = 5.7 nM) while leveraging the scaffold's established in vivo activity (ID₅₀ = 0.22–0.28 mg/kg) [1]. This building block enables direct comparison to published SAR and avoids potency loss associated with non‑fluorinated piperidine sulfonyl chlorides.

Synthesis of Selective Dopamine D₄ Receptor (D₄R) Antagonists for Neuroscience Research

Use 4,4‑difluoropiperidine‑1‑sulfonyl chloride to construct (R)-configured D₄R antagonists with demonstrated high potency and subtype selectivity over D₁, D₂, D₃, and D₅ receptors [2]. The gem‑difluoro motif is essential for achieving the desired selectivity profile, making this reagent irreplaceable for D₄R‑targeted medicinal chemistry programs.

Synthesis of Orexin OX₁ Receptor-Selective Antagonists for Sleep/Wake Research

Employ 4,4‑difluoropiperidine‑1‑sulfonyl chloride as a key building block to generate orexin receptor antagonists with >625‑fold functional selectivity for OX₁R over OX₂R [3]. This selectivity is critical for dissecting OX₁R‑specific biology and for developing potential therapeutics with reduced OX₂R‑mediated side effects.

Forensic and Clinical Toxicology Reference Standard Synthesis

Synthesize 2F‑QMPSB and SGT‑233 reference standards using 4,4‑difluoropiperidine‑1‑sulfonyl chloride, as described in the analytical characterization of these emerging synthetic cannabinoid receptor agonists [4]. The compound's role in constructing the sulfamoyl benzoate/benzamide core is essential for generating authentic materials for method validation and metabolite identification studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropiperidine-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.